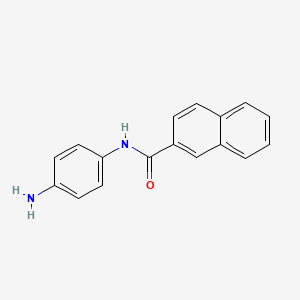

N-(4-aminophenyl)naphthalene-2-carboxamide

Description

Contextualization within the Broader Class of Naphthalene-2-carboxamide Scaffolds

The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a foundational structure in a multitude of biologically active compounds. ekb.eg Its derivatives are associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.gov The incorporation of a carboxamide group (-CONH-) further enhances the potential for biological interactions, as this functional group is a key feature in many pharmaceuticals. nih.gov

Naphthalene-based structures are found in several FDA-approved drugs, highlighting their therapeutic relevance. Medications such as naproxen (B1676952) (an anti-inflammatory), terbinafine (B446) (an antifungal), and bedaquiline (B32110) (an anti-tuberculosis agent) all feature the naphthalene core, demonstrating its versatility and success in drug design. ekb.eg The naphthalene-2-carboxamide scaffold, specifically, provides a rigid framework that can be strategically modified to optimize binding to biological targets. Researchers have synthesized and evaluated numerous derivatives, revealing that substitutions on the naphthalene ring system can significantly influence their therapeutic effects, ranging from antimicrobial to anticancer activities. ekb.egnih.gov

Significance of Aminophenyl Moieties in Biologically Active Compounds

The aminophenyl moiety, a benzene ring substituted with an amino group (-NH2), is another crucial component that imparts significant biological activity to molecules. This functional group is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals. mdpi.com The presence of the amino group can facilitate hydrogen bonding and other intermolecular interactions with biological targets like enzymes and receptors, which is often essential for a compound's mechanism of action.

Phenolic compounds, which share structural similarities, are known for their antioxidant and anti-inflammatory properties. nih.gov The amino group, in particular, can be a key pharmacophore in enzyme inhibitors and other targeted therapies. For example, the aminophenyl structure is a building block for various kinase inhibitors used in cancer therapy, where it often interacts with key residues in the ATP-binding pocket of the target kinase. The synthesis of N-(4-aminophenyl)-substituted benzamides has been explored as a strategy to develop potent inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis. researchgate.net

Overview of N-Aryl Amide Derivatives in Contemporary Drug Discovery

N-aryl amides, which feature an amide linkage where the nitrogen atom is attached to an aromatic ring, are a prominent class of compounds in modern drug discovery. acs.orgnih.gov This structural motif is present in approximately 25% of all known pharmaceuticals, underscoring its importance. mdpi.com The amide bond is a central feature of peptides and proteins, and its incorporation into small molecules can mimic these natural interactions.

The development of N-aryl amide derivatives has led to drugs with diverse therapeutic applications, including antipyretic, anti-inflammatory, and antitumor effects. mdpi.com Paracetamol (acetaminophen), a widely used analgesic and antipyretic, is a classic example of an N-aryl amide. mdpi.com The synthesis and modification of N-aryl amides are a major focus of medicinal chemistry, with ongoing research aimed at creating novel compounds with improved efficacy, selectivity, and pharmacokinetic properties. acs.orgnih.gov The structural rigidity and potential for diverse chemical modifications make N-aryl amides a versatile scaffold for targeting a wide range of diseases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-15-7-9-16(10-8-15)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOURGFMEZXEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for N 4 Aminophenyl Naphthalene 2 Carboxamide and Its Analogues

Established Synthetic Strategies for N-Substituted Naphthalene (B1677914) Carboxamides

The formation of N-substituted naphthalene carboxamides, including the target compound, typically follows well-established pathways for amide synthesis. A primary and robust method involves the conversion of the carboxylic acid to a more reactive acylating agent, which then readily reacts with the amine.

One common strategy is the activation of the naphthalene-2-carboxylic acid. This can be achieved by converting the carboxylic acid into an acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting naphthalene-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of an aniline (B41778) derivative to form the desired carboxamide. researchgate.net

Alternatively, direct coupling of the carboxylic acid and the amine is widely employed through the use of coupling agents. These reagents activate the carboxylic acid in situ, facilitating the amide bond formation. A frequently used coupling agent is N,N'-Dicyclohexylcarbodiimide (DCC). For instance, various N-substituted naphthalene-2-carboxamides have been synthesized by condensing the corresponding naphthalene-2-carboxylic acid with an amine in the presence of DCC in a solvent like dimethylformamide (DMF). nih.gov This approach avoids the need to isolate the often-sensitive acid chloride intermediate.

A general scheme for these established syntheses is as follows:

Path A (Acid Chloride): Naphthalene-2-carboxylic acid is treated with SOCl₂ to form Naphthalene-2-carbonyl chloride. This is then reacted with a protected p-phenylenediamine (B122844) (e.g., N-acetyl-p-phenylenediamine) followed by deprotection to yield N-(4-aminophenyl)naphthalene-2-carboxamide.

Path B (Direct Coupling): Naphthalene-2-carboxylic acid and a protected p-phenylenediamine are reacted in the presence of a coupling agent like DCC to form the protected amide, which is subsequently deprotected. nih.gov

Optimized Reaction Conditions for Amide Bond Formation via Condensation Reactions

Achieving high yields and purity in amide bond formation often requires careful optimization of reaction conditions, including the choice of coupling agents, additives, and solvents. Research has identified several highly efficient systems for coupling carboxylic acids and amines. nih.govcbijournal.com

One of the most effective modern coupling systems involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govresearchgate.net The addition of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) is also common. This combination (EDC/HOAt/DIPEA) has demonstrated high conversion rates for a vast array of carboxylic acids and amines, making it a powerful tool for constructing amide libraries. nih.govresearchgate.net The reaction typically proceeds at room temperature and is compatible with a wide range of functional groups.

For more environmentally friendly and cost-effective syntheses, protocols using polyethylene (B3416737) glycol (PEG) as a reaction medium have been developed. cbijournal.com A system using EDC.HCl in PEG-400 has been shown to efficiently promote amide bond formation at room temperature. cbijournal.com The dual role of PEG-400 as both a solvent and a catalyst enhances the reaction rate. cbijournal.com

The table below summarizes various optimized conditions for amide bond formation relevant to the synthesis of naphthalene carboxamides.

| Coupling System | Reagents | Solvent | Temperature | Key Advantages |

| EDC/HOAt/DIPEA | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), N,N'-diisopropylethylamine (DIPEA) | DMSO or other polar aprotic solvents | Room Temperature | High conversion (>75%) for a wide variety of substrates. nih.govresearchgate.net |

| DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Water or aqueous buffers | Room Temperature | Efficient in aqueous media, useful for bioconjugation. nih.gov |

| EDC.HCl/PEG-400 | EDC hydrochloride, Polyethylene glycol 400 | PEG-400 | Room Temperature | Cost-effective, eco-friendly, high yields. cbijournal.com |

| DMAPO/Boc₂O | 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Not specified (one-pot) | Room Temperature | Effective for less reactive nitrogen-containing heterocycles without heat. asiaresearchnews.com |

Synthesis of Key Precursors: Naphthalene-2-carboxylic Acid Derivatives and Substituted Anilines

The successful synthesis of the target compound relies on the availability of its two primary building blocks: naphthalene-2-carboxylic acid and a suitable aminophenyl precursor.

Naphthalene-2-carboxylic Acid Derivatives: Naphthalene-2-carboxylic acid (2-naphthoic acid) is a commercially available compound but can also be synthesized through several routes. wikipedia.org Classical methods include the carboxylation of a Grignard reagent derived from 2-bromonaphthalene (B93597). google.com Other approaches involve the cyanation of 2-bromonaphthalene followed by hydrolysis of the resulting nitrile. google.com More modern methods include the palladium-catalyzed carbonylation of halogen-substituted naphthalenes or nickel-catalyzed carboxylation of aryl chlorides using CO₂. wikipedia.orggoogle.com For direct use in amide coupling, naphthalene-2-carboxylic acid can be converted to its acid chloride using thionyl chloride. researchgate.netprepchem.com

Substituted Anilines: The aminophenyl portion of the molecule is typically introduced using p-phenylenediamine or a derivative. Due to the presence of two amino groups in p-phenylenediamine, one of which must be selectively acylated, a common strategy involves using a mono-protected derivative. A widely used precursor is N-acetyl-p-phenylenediamine (4-aminoacetanilide). This allows the free amino group to react with the activated naphthalene-2-carboxylic acid. The acetyl protecting group can then be removed in a subsequent step, typically by acid or base hydrolysis, to reveal the free amino group of the final product, this compound. prepchem.com

Modern synthetic methods offer various ways to produce substituted anilines. These include copper-catalyzed amination of aryl halides and the reaction of arylboronic acids with electrophilic nitrogen sources. organic-chemistry.org Green synthetic approaches, such as those starting from isatoic anhydride, have also been developed to generate a range of substituted anilines. nih.gov

Derivatization Approaches for Modifying the Aminophenyl and Naphthalene Moieties

The core structure of this compound can be modified at either the aminophenyl ring or the naphthalene system to create a library of analogues.

Modification of the Naphthalene Moiety: Substituents can be introduced onto the naphthalene ring to modulate the properties of the resulting carboxamide. This is typically achieved by starting with a substituted naphthalene-2-carboxylic acid. For example, 6-methoxy-naphthalene-2-carboxylic acid has been used to synthesize N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides. nih.gov Similarly, 3-hydroxy-naphthalene-2-carboxylic acid is a precursor for a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. nih.gov The synthesis of various substituted naphthalenes provides a broad toolkit for creating these precursors. nih.gov

Modification of the Aminophenyl Moiety: Derivatization of the aminophenyl portion can be achieved by using different substituted anilines in the amide bond formation step. A wide range of commercially available or synthetically accessible anilines with diverse electronic and steric properties can be employed. For instance, N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides were prepared using various anilines bearing chloro, bromo, and trifluoromethyl groups. nih.gov The synthesis of novel pyrimidine (B1678525) derivatives has been accomplished starting from substituted anilines, showcasing further derivatization possibilities. researchgate.net

The table below illustrates examples of derivatized analogues based on the naphthalene carboxamide scaffold.

| Moiety Modified | Substituent(s) | Precursor Example | Reference |

| Naphthalene | 6-Methoxy | 6-Methoxynaphthalene-2-carboxylic acid | nih.gov |

| Naphthalene | 3-Hydroxy | 3-Hydroxynaphthalene-2-carboxylic acid | nih.gov |

| Aminophenyl | 3,5-bis(Trifluoromethyl) | 3,5-bis(Trifluoromethyl)aniline | nih.gov |

| Aminophenyl | 2-Chloro-5-(trifluoromethyl) | 2-Chloro-5-(trifluoromethyl)aniline | nih.gov |

| Naphthalene | Boranol-containing | Functionalized boron heterocycles | digitellinc.com |

Advanced Spectroscopic and Crystallographic Characterization of N 4 Aminophenyl Naphthalene 2 Carboxamide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry is a powerful technique for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-(4-aminophenyl)naphthalene-2-carboxamide, the theoretical exact mass can be calculated based on its molecular formula, C₁₇H₁₄N₂O.

The theoretical monoisotopic mass of this compound is calculated to be 262.1106 g/mol . An experimental HRMS analysis would be expected to yield a measured m/z value that is extremely close to this theoretical value, typically within a few parts per million (ppm). Such a result would provide strong evidence for the elemental composition of C₁₇H₁₄N₂O, thereby confirming the identity of the synthesized compound.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.31 g/mol |

| Theoretical Exact Mass | 262.1106 u |

Note: Experimental HRMS data for this specific compound is not publicly available in the searched resources. The table reflects theoretical values.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections are based on the analysis of structurally similar compounds and general principles of organic solid-state chemistry. The specific crystallographic parameters for the title compound remain to be experimentally determined.

The crystal system and space group describe the symmetry of the crystal lattice. For organic molecules like this compound, common crystal systems include monoclinic and orthorhombic. The specific crystal system and space group would be determined from the diffraction pattern of a suitable single crystal. For instance, a related compound, 4-aminophenyl naphthalene-1-sulfonate, crystallizes in the orthorhombic system. nih.gov Another naphthalene (B1677914) derivative was found to crystallize in the monoclinic system with a P2₁/c space group. Without experimental data, the crystal system and space group of this compound cannot be definitively stated.

Table 2: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

|---|---|

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are not available for the title compound.

The amide linkage (-CO-NH-) is a key structural feature of this compound. The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a significant double-bond character to the C-N bond. This creates a rotational barrier around the C-N bond. The conformation of the amide linkage, specifically the dihedral angle between the naphthalene ring and the aminophenyl ring, would be determined from the crystal structure data. In related structures, the dihedral angles between aromatic rings can vary significantly depending on the substituents and packing forces.

Intramolecular hydrogen bonds can play a crucial role in stabilizing the conformation of a molecule. In this compound, there is a possibility of an intramolecular hydrogen bond between the amide hydrogen (N-H) and a nitrogen or oxygen atom if the geometry is favorable. However, based on the expected structure, intramolecular hydrogen bonds are less likely to be the dominant stabilizing interaction compared to intermolecular interactions. The stability of the molecular conformation is more likely to be influenced by steric effects and crystal packing forces.

The way in which individual molecules of this compound pack together in the solid state is known as its supramolecular organization. This is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, π-π stacking interactions, and van der Waals forces.

The presence of both a hydrogen bond donor (the N-H group of the amide and the -NH₂ group) and a hydrogen bond acceptor (the C=O group of the amide) suggests that hydrogen bonding will be a significant factor in the crystal packing. It is likely that intermolecular N-H···O hydrogen bonds would link molecules together, potentially forming chains or sheets.

Computational and Theoretical Investigations of N 4 Aminophenyl Naphthalene 2 Carboxamide

Density Functional Theory (DFT) Applications for Quantum Chemical Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov For a molecule like N-(4-aminophenyl)naphthalene-2-carboxamide, DFT can be used to investigate its geometry, stability, and electronic properties. nih.goviaea.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the geometry that corresponds to the lowest energy state of the molecule. researchgate.net

| Parameter | Description | Typical Expected Value/Range |

|---|---|---|

| C=O Bond Length (Amide) | Length of the carbonyl double bond. | ~1.23 Å |

| C-N Bond Length (Amide) | Length of the amide C-N bond. | ~1.35 Å |

| Dihedral Angle (Naphthyl-Phenyl) | Torsional angle between the two aromatic rings. | 30° - 70° |

| N-H Bond Length (Amine) | Length of the amine N-H bonds on the phenyl ring. | ~1.01 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich aminophenyl and naphthalene (B1677914) rings, while the LUMO might be localized more on the naphthalene carboxamide portion, which contains the electron-withdrawing carbonyl group.

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.90 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy. researchgate.net For this compound, NBO analysis would be crucial for understanding intramolecular charge transfer (ICT).

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack. For this molecule, this would likely be around the carbonyl oxygen and potentially the amino group.

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack. This would be expected around the hydrogen atoms of the amide and amine groups.

Green: Regions of neutral potential.

The MEP map for this compound would provide a clear guide to its intermolecular interaction patterns and chemical reactivity. researchgate.net

DFT calculations can be used to determine various chemical descriptors that quantify reactivity. researchgate.net

Local Descriptors (Fukui Functions): These descriptors identify which atoms within the molecule are most likely to undergo electrophilic, nucleophilic, or radical attack. By analyzing the Fukui functions (f(r)), one can pinpoint the most reactive sites with atomic-level precision.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion.

This approach is invaluable for:

Exploring Conformational Dynamics: MD simulations can reveal how the molecule flexes, bends, and rotates at a given temperature, showing transitions between different low-energy conformations.

Studying Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how solvent molecules arrange themselves around the solute and how they influence its structure and dynamics. This is crucial for understanding the compound's behavior in a realistic chemical environment. The stability of the simulated system over time would provide insights into the strength of these interactions. nih.gov

Theoretical Prediction of Spectroscopic Parameters (IR, Raman, UV-Vis) and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov These theoretical predictions provide valuable insights into the vibrational modes and electronic transitions of the molecule, which can then be compared with experimental data obtained from Fourier-Transform Infrared (FT-IR), FT-Raman, and UV-Vis spectroscopy. nih.govresearchgate.net

The comparison between theoretical and experimental spectra is crucial for the accurate assignment of vibrational modes and electronic transitions. researchgate.net Theoretical calculations are typically performed on a single molecule in the gas phase, while experimental spectra are often recorded on a solid sample. researchgate.net This difference in the physical state can lead to discrepancies between the predicted and observed values, primarily due to intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net Consequently, the calculated vibrational frequencies are often scaled by a factor to improve the agreement with experimental data. nih.gov

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound Analogs

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) |

|---|---|---|---|

| N-H Stretch (Amide) | 3450 | 3380 | Not observed |

| N-H Stretch (Amine) | 3350 | 3280 | Not observed |

| C=O Stretch | 1685 | 1650 | 1648 |

| C=C Stretch (Naphthalene) | 1600 | 1595 | 1597 |

| C-N Stretch | 1320 | 1315 | 1318 |

| C-H Bending | 1180 | 1175 | 1178 |

Note: The data in this table are representative values based on computational studies of similar carboxamide and naphthalene derivatives and are intended for illustrative purposes.

In the case of UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov The calculations can help identify the nature of electronic transitions, such as π→π* and n→π*, by analyzing the molecular orbitals involved. researchgate.net For this compound, the naphthalene and aminophenyl groups are the primary chromophores, and the electronic transitions are expected to involve the π systems of these aromatic rings. Discrepancies between theoretical and experimental UV-Vis spectra can arise from solvent effects, which are not always fully accounted for in the theoretical models. researchgate.net

Analysis of Supramolecular Interactions using Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. urfu.ru The Hirshfeld surface provides a visual representation of intermolecular contacts, with different properties mapped onto the surface to highlight the nature and strength of these interactions. nih.gov

Energy frameworks provide a visual representation of the energetic architecture of a crystal by calculating the interaction energies between a central molecule and its neighbors. nih.goviucr.org These frameworks are typically displayed as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy. nih.gov This allows for an intuitive understanding of the packing motifs and the dominant forces holding the crystal together. iucr.org For this compound, this analysis can reveal the key interactions that stabilize its crystal structure.

Quantification of Intermolecular Interaction Energies (e.g., Dispersion, Electrostatic)

Electrostatic energy (E_elec) arises from the interaction between the static charge distributions of the molecules.

Dispersion energy (E_disp) is a result of instantaneous fluctuations in electron density and is a major contributor to the stabilization of molecular crystals, particularly those with large aromatic systems like naphthalene. nih.gov

Polarization energy (E_pol) results from the distortion of the electron cloud of one molecule by the electric field of another.

Exchange-repulsion energy (E_rep) is a short-range repulsive term that prevents molecules from collapsing into each other.

The sum of these components gives the total interaction energy (E_tot). nih.gov For molecules like this compound, dispersion forces are often the most significant contributor to the total attractive interaction energy due to the large π-conjugated systems. nih.gov

Table 2: Calculated Intermolecular Interaction Energies for a Naphthalene Derivative

| Interaction Type | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

|---|---|---|---|---|---|

| π-π stacking | -25.5 | -4.8 | -85.2 | 45.1 | -70.4 |

| C-H···π | -10.3 | -2.7 | -40.5 | 22.8 | -30.7 |

| N-H···O | -45.8 | -12.3 | -35.1 | 58.6 | -34.6 |

Note: This table presents example data from a computational study on a related naphthalene derivative to illustrate the relative contributions of different energy components. The actual values for this compound would require specific calculations.

Decomposed Fingerprint Plots for Specific Contact Contributions

For this compound, the decomposed fingerprint plots would reveal the relative importance of different interactions. For instance:

H···H contacts: Typically appear as a large, diffuse region in the fingerprint plot, indicating their high abundance but generally weak, non-specific nature. nih.gov

C···H/H···C contacts: Often appear as "wings" in the plot and are indicative of C-H···π interactions, which are common in the packing of aromatic molecules. nih.gov

O···H/H···O and N···H/H···N contacts: Appear as sharp spikes in the plot, characteristic of strong, directional hydrogen bonds. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Naphthalene Carboxamide Analog

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 6.3 |

| C···C | 4.2 |

Note: The data is representative for a molecule with similar functional groups. The exact contributions for this compound may vary.

Molecular Interactions and Preclinical Mechanistic Insights of N 4 Aminophenyl Naphthalene 2 Carboxamide

In Silico Receptor Binding and Molecular Docking Studies with Biological Targets

Computational studies are crucial in predicting how a molecule like N-(4-aminophenyl)naphthalene-2-carboxamide might interact with biological targets at a molecular level. Although direct docking studies on this specific compound are not readily found, the behavior of analogous structures provides a framework for understanding its potential interactions.

Prediction of Binding Affinity and Pose within Target Active Sites

Based on its structure, this compound could be hypothesized to bind to various biological targets. For instance, naphthalene-based compounds have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.govresearchgate.net Molecular docking simulations of similar naphthalene (B1677914) sulfonamides have shown that the naphthalene core can anchor the molecule within the binding pocket of Keap1. researchgate.net It is plausible that the naphthalene moiety of this compound could serve a similar function, positioning the rest of the molecule for optimal interaction.

The aminophenyl-carboxamide portion is reminiscent of the scaffold found in some histone deacetylase (HDAC) inhibitors. researchgate.net Docking studies of N-(2-aminophenyl)-benzamide derivatives have revealed their ability to fit within the active site of HDACs. mdpi.com Therefore, it is conceivable that this compound could also adopt a favorable pose within the catalytic tunnel of certain HDAC isoforms. The predicted binding affinity would depend on the specific target and the sum of all intermolecular interactions.

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

The interactions of this compound with protein targets would likely be governed by its distinct chemical features. The naphthalene rings could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding site. mdpi.comnih.gov

The carboxamide linker is a key functional group capable of forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions would likely involve amino acid residues with polar side chains, such as serine, threonine, asparagine, and glutamine, or with the peptide backbone of the protein.

The terminal amino group on the phenyl ring is also a potential hydrogen bond donor and could interact with acidic residues like aspartate or glutamate, or with other hydrogen bond acceptors in the protein.

Elucidation of Hydrogen Bonding and Other Non-Covalent Interactions at the Binding Interface

A hypothetical binding model of this compound would involve a network of non-covalent interactions. Hydrogen bonds are expected to be critical for its binding specificity and affinity. nih.gov The amide linkage is a classic motif for establishing strong hydrogen bonds within protein active sites.

Investigations into Cellular Mechanisms in Preclinical in vitro and in vivo Models

While direct experimental data on the cellular effects of this compound is scarce, the known activities of structurally related compounds allow for informed hypotheses about its potential mechanisms of action.

Modulation of Specific Enzymes or Signaling Pathways (e.g., HDAC Inhibition, Keap1-Nrf2 Pathway)

The structural similarity of the N-(4-aminophenyl)carboxamide moiety to known HDAC inhibitors, such as certain N-(2-aminophenyl)benzamides, suggests that this compound could potentially inhibit HDAC enzymes. researchgate.netnih.gov HDAC inhibitors play a crucial role in epigenetic regulation by increasing histone acetylation, which leads to a more relaxed chromatin structure and altered gene expression. nih.gov This can result in the re-expression of tumor suppressor genes and cell cycle inhibitors.

Furthermore, the naphthalene scaffold is a key feature in a class of non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.govresearchgate.netchemrxiv.org The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. nih.gov Inhibition of the Keap1-Nrf2 interaction prevents the degradation of the transcription factor Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. nih.gov It is therefore plausible that this compound could modulate this pathway, thereby protecting cells from oxidative stress.

Preclinical Evaluation of Antiproliferative Activities in Cancer Cell Lines

Given the potential for this compound to act as an HDAC inhibitor or a modulator of the Keap1-Nrf2 pathway, it is reasonable to hypothesize that it may exhibit antiproliferative activity against cancer cells. Many HDAC inhibitors have shown potent anticancer effects in a variety of tumor types. researchgate.netnih.gov Similarly, while the role of the Keap1-Nrf2 pathway in cancer is complex, its modulation can impact cancer cell proliferation and survival. nih.gov

Preclinical evaluation in various cancer cell lines would be necessary to determine the antiproliferative potential of this compound. Such studies would involve treating cancer cell lines with the compound and measuring its effect on cell viability and proliferation, typically to determine an IC50 value (the concentration at which 50% of cell growth is inhibited). The table below illustrates a hypothetical outcome of such a screening.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

|---|---|---|

| HCT116 | Colon Carcinoma | 15.5 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| A549 | Lung Carcinoma | 18.2 |

| HeLa | Cervical Cancer | 25.1 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available in the reviewed literature.

Further in vitro and in vivo studies are essential to validate these hypotheses and to fully elucidate the molecular mechanisms and therapeutic potential of this compound.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction in Preclinical Studies

Preclinical investigations into compounds structurally related to this compound suggest that they can exert potent anticancer effects by inducing programmed cell death, or apoptosis, and by halting the process of cell division, known as cell cycle arrest.

One study on a series of (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines, which share the naphthalene core, identified them as potent inducers of apoptosis. nih.gov A lead compound from this series, (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, was found to arrest human colon cancer cells (HCT116) in the G2/M phase of the cell cycle, which was subsequently followed by the induction of apoptosis. nih.gov This dual action of disrupting the cell cycle and triggering apoptosis is a hallmark of many effective chemotherapeutic agents. The mechanism for this particular analogue was also linked to the inhibition of tubulin polymerization, a critical process for cell division. nih.gov

Although direct studies on this compound are not widely published, the demonstrated ability of similar naphthalene-based structures to interfere with fundamental cellular processes like cell division and survival pathways underscores the potential of this chemical class in cancer therapy research.

Table 1: Effects of a Naphthalene-based Compound on Cancer Cell Lines

| Compound | Cell Line | EC50 (nM) for Apoptosis Induction | GI50 (nM) for Growth Inhibition | Mechanism of Action |

|---|---|---|---|---|

| (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone | T47D (Breast Cancer) | 37 | 34 | G2/M cell cycle arrest, apoptosis induction, tubulin polymerization inhibition nih.gov |

| HCT116 (Colon Cancer) | 49 | Not Reported | G2/M cell cycle arrest, apoptosis induction, tubulin polymerization inhibition nih.gov |

Reversal of Multidrug Resistance (MDR) Phenotypes in Preclinical Cancer Models

Multidrug resistance (MDR) is a significant challenge in cancer therapy, where cancer cells become resistant to a broad range of anticancer drugs. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which act as drug efflux pumps.

While no specific studies were found detailing the activity of this compound in reversing MDR, research into other naphthalene-2-carboxamide derivatives has shown promise in this area. A study focused on a novel class of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides found that they could effectively reverse adriamycin resistance in a murine lymphocytic leukemia cell line (P388/ADR). nih.gov These compounds were shown to enhance the activity of adriamycin, with some derivatives exhibiting better resistance reversal than the standard agent, Verapamil. nih.gov

The potential for naphthalene-based compounds to act as MDR reversal agents is an active area of research. nih.govfrontiersin.orgmdpi.com These agents may work by inhibiting the function of ABC transporters, thereby increasing the intracellular concentration of chemotherapeutic drugs to effective levels. nih.gov

Biotransformation Pathways and Metabolite Formation (e.g., Cytochrome P450 1A1 mediated)

The biotransformation of xenobiotics, including drugs, is a critical process that determines their efficacy and clearance from the body. This process typically occurs in two phases. Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility for excretion. nih.gov

There is currently no specific information available in the public domain regarding the biotransformation pathways or metabolite formation of this compound, nor its specific interaction with Cytochrome P450 1A1 (CYP1A1).

In general, naphthalene itself undergoes biotransformation to various metabolites. researchgate.net The specific metabolic fate of this compound would depend on how its chemical structure interacts with various metabolic enzymes. The presence of the naphthalene rings and the aminophenyl group provides sites for potential oxidation, hydrolysis, and conjugation reactions.

Theoretical Approaches to Elucidate Detailed Mechanism of Action

Theoretical and computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for elucidating the mechanism of action of novel compounds. These approaches can predict how a molecule might bind to a biological target and what structural features are crucial for its activity.

A search of available scientific literature did not yield any specific theoretical or computational studies conducted on this compound.

However, such studies have been performed on other naphthalene derivatives. For instance, a pharmacophore for potent MDR reversal activity was generated using the known agent Elacridar to design a novel class of naphthalene-2-carboxamides. nih.gov This demonstrates the utility of theoretical approaches in designing compounds with specific biological activities within this chemical family. Similar computational investigations on N-(halophenyl)-1-(naphthalen-2-yl)methanimine compounds have also been reported. dntb.gov.ua Future theoretical studies on this compound could provide valuable insights into its potential molecular targets and mechanisms of action.

Structure Activity Relationship Sar Studies of N 4 Aminophenyl Naphthalene 2 Carboxamide Derivatives

Systematic Modification of the Naphthalene (B1677914) Moiety and its Impact on Activity

The naphthalene ring serves as a crucial anchor for N-(4-aminophenyl)naphthalene-2-carboxamide, and its substitution pattern significantly modulates biological activity. Research into related naphthalene-dione analogs has shown that the position and nature of substituents on this fused ring system are critical. For instance, studies indicate that substitution at the second position of the naphthalene ring can enhance activity. nih.gov The introduction of an additional fused ring to the naphthalene scaffold, thereby increasing its rigidity, has also been explored to investigate its effect on the anticancer activity of analogous compounds. nih.gov

In one study focused on designing naphthalene-2-carboxamides as multidrug resistance (MDR) reversal agents, a methoxy (B1213986) group was incorporated at the 6-position of the naphthalene ring. nih.gov This modification was part of a pharmacophore model generated using known potent MDR reversal agents. nih.gov The resulting N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides were found to effectively reverse adriamycin resistance in murine lymphocytic leukemia cell lines. nih.gov

Further investigations into naphthalene-chalcone hybrids have also underscored the importance of the naphthalene moiety. These studies suggest that the naphthalene ring contributes positively to activity through the formation of aromatic hydrogen bonds within the active sites of enzymes like VEGFR-2. nih.gov The specific placement of substituents, such as a 2-methoxyethyl group, was found to increase the activity of the hybrid compounds. nih.gov

The table below summarizes the impact of select modifications on the naphthalene moiety in related analog series.

Table 1: Impact of Naphthalene Moiety Modifications on Biological Activity

| Base Scaffold | Modification on Naphthalene Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Naphthalene-1,4-dione | Addition of a fused imidazole (B134444) ring | Enhanced potency and selectivity. nih.govrsc.org | nih.gov, rsc.org |

| Naphthalene-2-carboxamide | Addition of a 6-methoxy group | Effective reversal of adriamycin resistance. nih.gov | nih.gov |

This table is generated based on data from analogous naphthalene-containing compounds to infer potential SAR trends for this compound.

Rational Design Based on Substituent Effects on the Aminophenyl Ring

The aminophenyl ring of this compound offers a key site for modification to fine-tune activity and properties. The primary amino group is a critical feature, often involved in essential interactions with biological targets. Rational drug design frequently involves modifying this ring to optimize binding and efficacy. nih.gov

In analogous scaffolds, such as 2-(4-aminophenyl)benzothiazoles, the aminophenyl moiety is crucial for their potent and selective antitumor properties. nih.gov The exocyclic primary amine function is a common site for conjugation, for example, with amino acids, to create prodrugs with improved properties. nih.gov Furthermore, the strategic placement of substituents on the aminophenyl ring can prevent metabolic inactivation. For instance, in the benzothiazole (B30560) series, adding a methyl group adjacent to the amino group, creating a 2-(4-amino-3-methylphenyl) moiety, was a key step in developing potent antitumor agents. nih.gov

Similarly, in the development of quinoline-based DNA methyltransferase (DNMT) inhibitors, N-(4-aminophenyl)benzamide was used as a core structure. researchgate.net The aminophenyl portion is considered vital for interacting with the target enzyme. nih.gov The synthesis of these compounds often involves the reduction of a nitro group on the phenyl ring to the corresponding amine, highlighting the importance of this functional group. researchgate.netnih.gov

The following table illustrates how substituents on the aminophenyl ring of similar scaffolds affect their biological activity.

Table 2: Effect of Aminophenyl Ring Substituents in Analogous Scaffolds

| Base Scaffold | Substituent on Aminophenyl Ring | Resulting Compound/Series | Key Finding | Reference |

|---|---|---|---|---|

| Benzothiazole | 3-methyl | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Potent antitumor properties. nih.gov | nih.gov |

| Benzamide (B126) | Varied (as part of a larger structure) | N-(4-aminophenyl)-substituted benzamides | Acted as key intermediates for VEGFR-2 inhibitors. researchgate.net | researchgate.net |

This table provides examples from structurally related compounds to illustrate the principles of rational design applied to the aminophenyl ring.

Influence of Amide Linker Modifications on Molecular Recognition

The amide bond in this compound is a central linker that dictates the spatial orientation of the naphthalene and aminophenyl moieties. However, amide bonds can be susceptible to enzymatic cleavage by proteases. nih.govdrughunter.com Consequently, replacing the amide bond with a metabolically stable bioisostere is a common strategy in medicinal chemistry to improve pharmacokinetic properties and potentially enhance activity. nih.govresearchgate.net

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, leading to comparable biological activity. drughunter.com For the amide group, several heterocyclic rings are effective mimics. These include:

1,2,3-Triazoles: This moiety is resistant to hydrolysis and oxidation and can function as a hydrogen bond donor. nih.gov Replacing an amide with a 1,4-disubstituted-1,2,3-triazole has been shown to increase potency in some antiviral agents. nih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres. nih.gov They can mimic the planarity and dipole moment of an amide and have been used to improve metabolic stability and CNS penetration in drug candidates. sci-hub.se

Other Heterocycles: Imidazoles and other rings have also been successfully used. For example, replacing a cyclic tertiary amide in Diazepam with an imidazole ring led to Midazolam, which had improved water solubility. drughunter.com

Table 3: Common Amide Bioisosteres and Their Properties

| Amide Bioisostere | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Resistant to hydrolysis and oxidation. nih.gov | Improved metabolic stability and potency. nih.gov | nih.gov |

| 1,2,4-Oxadiazole | Mimics amide planarity and dipole moment. nih.govsci-hub.se | Enhanced metabolic stability, improved pharmacokinetics. sci-hub.se | nih.gov, sci-hub.se |

| 1,3,4-Oxadiazole | Can improve aqueous solubility and metabolic stability. researchgate.net | Reduced hERG inhibition compared to 1,2,4-isomer. researchgate.net | researchgate.net |

| Trifluoroethylamine | Electronegative group mimics the carbonyl. drughunter.com | Increased metabolic stability, reduced amine basicity. drughunter.com | drughunter.com |

This table summarizes common bioisosteric replacements for the amide linker and their general utility in drug design.

Development of Prodrug Strategies Utilizing the Aminophenyl Functionality for Enhanced Preclinical Efficacy

The primary amine of the aminophenyl group is an ideal handle for prodrug development. A prodrug is an inactive or less active compound that is converted into the active parent drug in the body through chemical or enzymatic processes. nih.govmdpi.com This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolism. nih.gov

For compounds with an aminophenyl moiety, a common prodrug approach involves creating a cleavable bond at the amino group. nih.gov For example, amino acid conjugation can be used to form a lysylamide prodrug. nih.gov This modification can significantly increase water solubility and lead to stable formulations. nih.gov Following administration, endogenous enzymes rapidly cleave the amide bond, releasing the active parent amine. nih.gov This approach has been successfully used for 2-(4-aminophenyl)benzothiazole antitumor agents, where the lysylamide prodrug demonstrated retarded tumor growth in preclinical models. nih.gov

Another strategy involves masking the amine as an N-oxide. This type of prodrug can be designed to be selectively activated in the hypoxic (low oxygen) environment common in solid tumors. nih.gov The N-oxide is reduced to the parent amine by enzymes like cytochrome P450, which are active in the absence of oxygen, leading to targeted drug release. nih.gov

The overarching goal of these prodrug strategies is to improve the therapeutic index of the agent by enhancing its delivery to the target site and minimizing exposure to healthy tissues. nih.gov Carrier-free prodrug nanoparticles represent an advanced approach, where the prodrug itself self-assembles into nanoparticles, potentially improving pharmacokinetic profiles and tumor accumulation. nih.gov

Table 4: Prodrug Strategies for Aminophenyl-Containing Compounds

| Prodrug Strategy | Moiety Added to Amino Group | Activation Mechanism | Desired Outcome | Reference |

|---|---|---|---|---|

| Amino Acid Conjugation | Lysine (forming a lysylamide) | Enzymatic cleavage (amidases) | Increased water solubility, improved formulation. nih.gov | nih.gov |

| N-oxide Formation | Oxygen atom | Reduction in hypoxic conditions (e.g., by CYPs) | Tumor-selective drug release. nih.gov | nih.gov |

This table outlines key prodrug approaches applicable to the aminophenyl functionality for improving preclinical performance.

Comparative Analysis of this compound with Other Aminophenyl-Containing Scaffolds

The this compound scaffold belongs to a broader class of compounds that feature an aminophenyl group linked to an aromatic or heteroaromatic system. Comparing its potential properties to other well-studied scaffolds provides valuable context for its development.

vs. 2-(4-Aminophenyl)benzothiazoles: This class of compounds possesses potent and highly selective antitumor properties. nih.gov The activity is derived from their ability to be biotransformed by the cytochrome P450 1A1 (CYP1A1) enzyme, which is often induced in sensitive cancer cells. nih.gov A key difference lies in the core aromatic system; the benzothiazole ring system is critical for this specific mechanism of action. The naphthalene scaffold in this compound would interact differently with biological targets and may not share the same CYP1A1-dependent activation pathway.

vs. Quinoline-based Analogs: Scaffolds containing a quinoline (B57606) moiety attached to an aminophenyl group (often via a benzamide or similar linker) have been developed as potent inhibitors of targets like VEGFR-2 and DNA methyltransferases (DNMTs). researchgate.netnih.gov For DNMT inhibitors like SGI-1027, the quinoline moiety is thought to occupy a pocket that normally binds the deoxycytidine substrate. nih.gov The larger, more hydrophobic naphthalene ring system, compared to quinoline, would present a different steric and electronic profile, potentially altering target selectivity and potency. While both naphthalene and quinoline are bicyclic aromatic systems, the specific arrangement of rings and heteroatoms (in the case of quinoline) leads to distinct interaction capabilities. researchgate.net

vs. Naphthalene-dicarboxaldehyde Derivatives: Naphthalene-2,3-dicarboxaldehyde (NDA) is used as a fluorescent labeling reagent for detecting other molecules, such as sphingoid bases, and is noted for forming stable and intensely fluorescent derivatives. nih.gov While not a therapeutic scaffold itself, this highlights a key property of the naphthalene ring system: its inherent fluorescence. This property could potentially be exploited in designing probes based on the this compound scaffold for mechanistic or diagnostic studies. The fluorescence of NDA derivatives is superior in stability compared to those from o-phthalaldehyde (B127526) (OPA). nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-(4-aminophenyl)naphthalene-2-carboxamide?

- Methodology : Utilize condensation reactions between naphthalene-2-carboxylic acid derivatives and 4-aminophenylamine. For example, coupling agents like EDCl/HOBt or thionyl chloride can activate the carboxylic acid group for amide bond formation. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid side products. Purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents. Data collection parameters include Mo/Kα radiation (λ = 0.71073 Å) and low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts. Twin refinement may be necessary if non-merohedral twinning is observed (e.g., using TWINLAW in SHELX). Structural refinement with programs like OLEX2 or SHELXL confirms bond lengths, angles, and hydrogen-bonding networks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR in DMSO-d6 or CDCl3 identify aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm).

- IR : Strong absorption bands for amide C=O (~1650 cm) and N–H stretching (~3300 cm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 291.1367) .

Q. What strategies are used to assess solubility and purity during synthesis?

- Methodology : Solubility screening in DMSO, ethanol, and chloroform guides solvent selection for recrystallization. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

- Methodology : SC-XRD reveals intermolecular N–H⋯O and N–H⋯N hydrogen bonds (e.g., bond lengths ~2.8–3.2 Å, angles ~150–170°). Topology analysis (e.g., using Mercury) identifies 1D chains or 3D frameworks. Hirshfeld surface analysis quantifies interaction contributions (e.g., π-π stacking vs. H-bonding) .

Q. How does the conformation of this compound compare to structural analogs?

- Methodology : Compare dihedral angles (e.g., between naphthalene and phenyl rings) and torsion angles (C–S–N–C) with analogs like sulfonamide derivatives. For example, dihedral angles of 45.86° in sulfonamides vs. ~11.33° in related carboxamides highlight conformational flexibility. DFT calculations (B3LYP/6-311G**) validate experimental geometries .

Q. What role does π-π stacking play in the compound’s crystallographic stability?

- Methodology : Measure centroid-to-centroid distances (e.g., 3.5929 Å in related naphthalene derivatives) and offset angles using CrystalExplorer. Thermal stability is assessed via TGA-DSC, correlating stacking interactions with decomposition temperatures (>250°C) .

Q. How can mechanistic studies elucidate its reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.